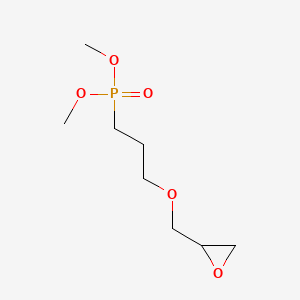
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate is an organophosphorus compound with the molecular formula C8H17O5P. It contains a phosphonate group, an oxirane ring, and two methoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with an appropriate epoxide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphite attacks the epoxide ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to achieve high yields and purity. Additionally, purification steps like distillation or recrystallization are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development, particularly as a precursor for bioactive molecules.
Mécanisme D'action
The mechanism of action of dimethyl (3-(oxiranylmethoxy)propyl)phosphonate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl phosphite
- Dimethyl methylphosphonate
- Trimethyl phosphite
Uniqueness
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate is unique due to the presence of both an oxirane ring and a phosphonate group in its structure.
Propriétés
Numéro CAS |
86211-32-7 |
|---|---|
Formule moléculaire |
C8H17O5P |
Poids moléculaire |
224.19 g/mol |
Nom IUPAC |
2-(3-dimethoxyphosphorylpropoxymethyl)oxirane |
InChI |
InChI=1S/C8H17O5P/c1-10-14(9,11-2)5-3-4-12-6-8-7-13-8/h8H,3-7H2,1-2H3 |
Clé InChI |
IKLXPBDCWTZFQJ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CCCOCC1CO1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


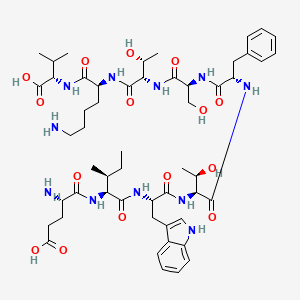
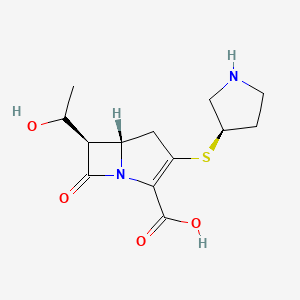
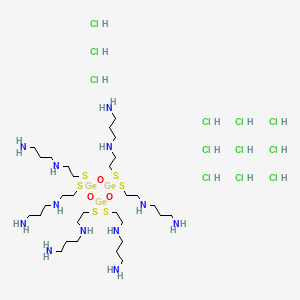
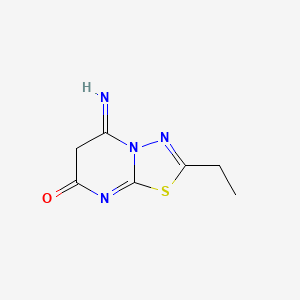
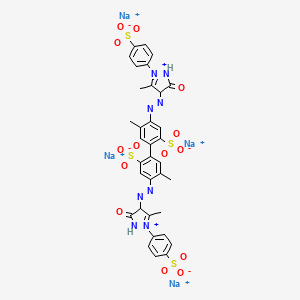
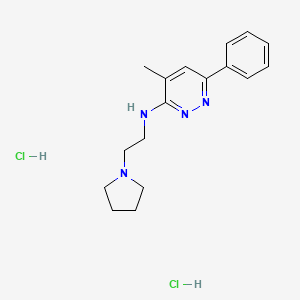
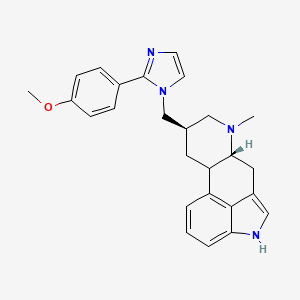
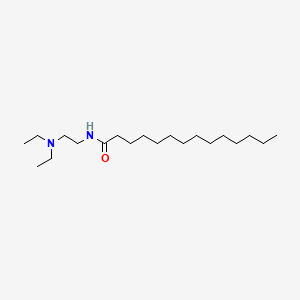

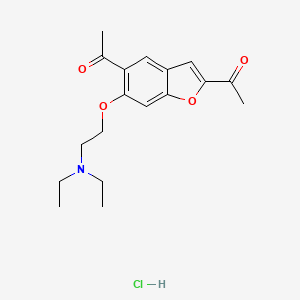
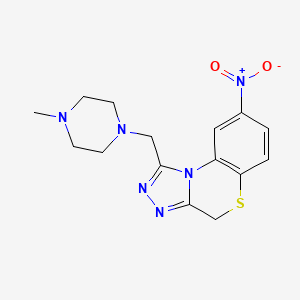
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)


